5-Methoxy-2,4-dimethylbenzaldehyde
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Overview
Description
5-Methoxy-2,4-dimethylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O2. It is characterized by the presence of a methoxy group (-OCH3) and two methyl groups (-CH3) attached to a benzene ring, along with an aldehyde functional group (-CHO). This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxy-2,4-dimethylbenzaldehyde can be synthesized through several methods. One common method involves the reaction of 2,4-dimethylphenol with methanol in the presence of an acid catalyst to form 5-methoxy-2,4-dimethylphenol. This intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,4-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: 5-Methoxy-2,4-dimethylbenzoic acid.
Reduction: 5-Methoxy-2,4-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Methoxy-2,4-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,4-dimethylbenzaldehyde involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells. This disruption is achieved through the redox cycling of the compound, which generates reactive oxygen species (ROS) that damage cellular components . The molecular targets include enzymes involved in the antioxidation pathways, such as superoxide dismutases and glutathione reductase .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzaldehyde: Similar structure but with two methoxy groups instead of one methoxy and two methyl groups.
2,4-Dimethylbenzaldehyde: Similar structure but without the methoxy group.
Uniqueness
5-Methoxy-2,4-dimethylbenzaldehyde is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-methoxy-2,4-dimethylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-8(2)10(12-3)5-9(7)6-11/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBIODGYQFXYTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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